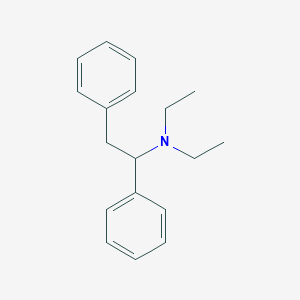
N,N-diethyl-1,2-diphenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1,2-diphenylethanamine is an organic compound with the molecular formula C18H23N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,2-diphenylethanamine typically involves the reaction of diphenylmethane with diethylamine under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for large-scale production. The process involves the continuous addition of reactants and the removal of by-products to ensure a consistent and efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-1,2-diphenylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of diphenylmethanol or other oxidized derivatives.
Reduction: Reduction reactions can produce N,N-diethyl-1,2-diphenylethanol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1,2-diphenylethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
N,N-Diethyl-1,2-diphenylethanamine is structurally similar to other phenethylamine derivatives, such as N,N-dimethyl-1,2-diphenylethanamine and N,N-diethylethylenediamine. it has unique properties and applications that distinguish it from these compounds. For example, its larger molecular size and different functional groups may result in different reactivity and biological activity compared to its analogs.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-1,2-diphenylethanamine
N,N-Diethylethylenediamine
Eigenschaften
Molekularformel |
C18H23N |
|---|---|
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
N,N-diethyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C18H23N/c1-3-19(4-2)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
JGEZGZXJQRJTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


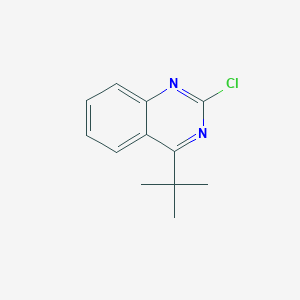
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
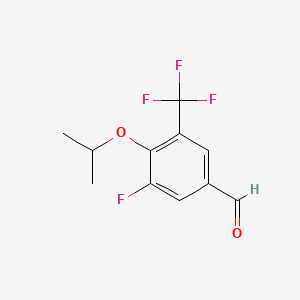
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
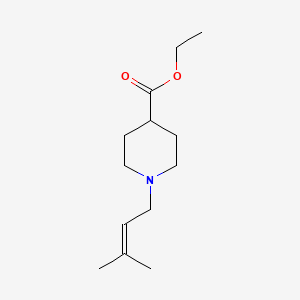
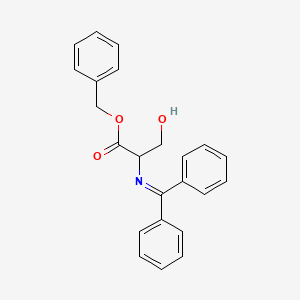
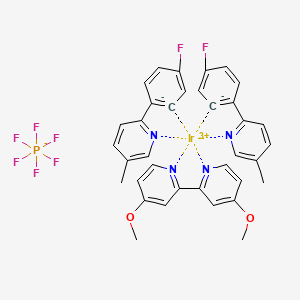
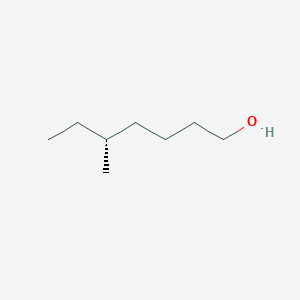
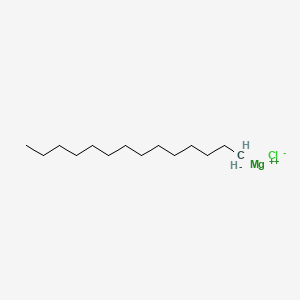
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
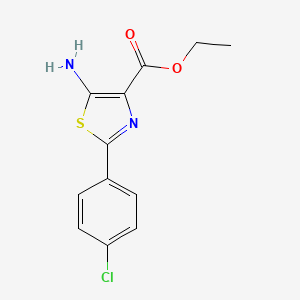
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)


